3-(3,4-Dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one
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Overview
Description
3-[(3,4-Dimethylphenyl)sulfonyl]-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts.
Introduction of the sulfonyl group: This step involves the sulfonylation of the quinoline derivative using sulfonyl chlorides in the presence of a base like pyridine.
Pyrrolidine substitution: The final step involves the substitution of the pyrrolidine group, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-Dimethylphenyl)sulfonyl]-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-[(3,4-Dimethylphenyl)sulfonyl]-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. This compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-[(3,4-Dimethylphenyl)sulfonyl]propanamide: Shares the sulfonyl group and aromatic ring but differs in the rest of the structure.
3-[(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: Contains a similar sulfonyl group but has a different core structure.
Uniqueness
3-[(3,4-Dimethylphenyl)sulfonyl]-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O3S/c1-4-25-14-22(30(28,29)17-8-7-15(2)16(3)11-17)23(27)18-12-19(24)21(13-20(18)25)26-9-5-6-10-26/h7-8,11-14H,4-6,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSTWWLPDABOIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)S(=O)(=O)C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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